Phenyl 3-hydroxybenzoate

Descripción general

Descripción

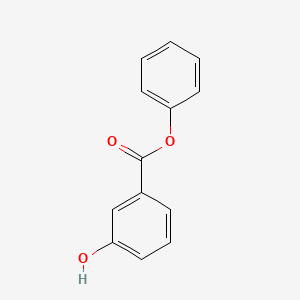

Phenyl 3-hydroxybenzoate, also known as benzoic acid, 3-hydroxy-, phenyl ester, is an organic compound with the molecular formula C13H10O3. It is a white crystalline solid that is used in various chemical and industrial applications. This compound is a derivative of benzoic acid, where the hydroxyl group is positioned at the third carbon of the benzene ring, and the carboxyl group is esterified with a phenyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl 3-hydroxybenzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as phosphoryl chloride or sulfuric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through recrystallization or distillation to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Phenyl 3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Phenyl 3-hydroxybenzoate has been extensively studied for its biochemical properties and potential applications in various research areas:

- Organic Chemistry : It serves as a reagent in organic synthesis, particularly in the preparation of other aromatic compounds. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways .

- Biochemistry : The compound is utilized in studying enzyme-catalyzed reactions involving esters. Research has shown that it can act as a substrate for specific enzymes, providing insights into metabolic pathways .

- Pharmacology : Investigations into its use as a drug delivery system highlight its stability and compatibility with biological systems. Studies suggest that it can enhance the bioavailability of certain drugs when used as a carrier .

Industrial Applications

This compound finds utility in several industrial processes:

- Polymer Chemistry : It is used as a plasticizer in the production of liquid crystalline polymers, which are important for their unique thermal and mechanical properties .

- Cosmetics and Personal Care : Due to its UV-absorbing properties, this compound is incorporated into sunscreens and skin care products to protect against harmful UV radiation .

Recent studies have explored the antibacterial properties of this compound. It has shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus subtilis, at concentrations comparable to established antibiotics .

Case Study: Antibacterial Activity

A study demonstrated that this compound exhibited antibacterial activity at concentrations ranging from M to M against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Toxicological Assessments

Toxicological evaluations reveal that this compound can induce skin sensitization in animal models, necessitating careful consideration in formulations intended for human use . Studies report stimulation indexes indicating varying degrees of sensitization at different concentrations.

Mecanismo De Acción

The mechanism of action of phenyl 3-hydroxybenzoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Phenyl 3-hydroxybenzoate can be compared with other similar compounds, such as:

Phenyl salicylate: Also known as salol, it is used as an analgesic and antiseptic. It has a similar ester structure but differs in the position of the hydroxyl group.

Methyl 3-hydroxybenzoate: Another ester derivative of 3-hydroxybenzoic acid, used in flavorings and fragrances.

Ethyl 3-hydroxybenzoate: Similar to methyl 3-hydroxybenzoate, used in various industrial applications.

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility and wide range of applications make it a valuable compound in various fields of research and industry .

Actividad Biológica

Phenyl 3-hydroxybenzoate, also known as phenyl salicylate, is an organic compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial and antioxidant properties, its metabolic pathways, and relevant case studies.

This compound is an ester derived from salicylic acid and phenol. Its biological activity is primarily attributed to its ability to interact with biological molecules, such as enzymes and receptors. The compound exhibits antioxidant properties , which involve scavenging free radicals and inhibiting oxidative stress. Additionally, it has been studied for its potential anti-inflammatory and anticancer effects, suggesting a multifaceted role in therapeutic applications .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against various microbial strains. For example, it has shown significant inhibition of bacterial growth in certain assays, making it a candidate for further exploration in pharmaceutical formulations aimed at combating infections.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

Antioxidant Properties

This compound's antioxidant capabilities have been attributed to its structural features that allow it to donate electrons to free radicals. This property helps mitigate oxidative damage in biological systems. Studies have shown that it can effectively reduce the levels of reactive oxygen species (ROS) in cellular models .

Metabolism and Biodegradation

The metabolism of this compound involves various enzymatic pathways. In anaerobic conditions, denitrifying bacteria such as Thauera aromatica utilize this compound through a series of enzymatic reactions leading to its degradation . The initial step involves the formation of a coenzyme A (CoA) thioester, which is critical for subsequent metabolic processes.

Table 2: Enzymatic Pathways for this compound Metabolism

| Enzyme | Function |

|---|---|

| 3-Hydroxybenzoate-CoA ligase | Converts this compound to CoA thioester |

| Benzoyl-CoA reductase | Reduces benzoyl-CoA derivatives |

| Enoyl-CoA hydratase | Catalyzes hydration reactions |

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology highlighted the compound's effectiveness against Staphylococcus aureus, showing a significant reduction in bacterial load when treated with varying concentrations of this compound.

- Oxidative Stress Reduction : Research conducted by the National Center for Biotechnology Information demonstrated that this compound significantly reduced oxidative stress markers in cellular models exposed to harmful agents .

- Metabolic Pathways : A comprehensive study on the anaerobic metabolism of this compound revealed specific metabolic pathways utilized by denitrifying bacteria, emphasizing its potential role in bioremediation strategies .

Propiedades

IUPAC Name |

phenyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVWUMGIUNURRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491964 | |

| Record name | Phenyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24262-63-3 | |

| Record name | Phenyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.